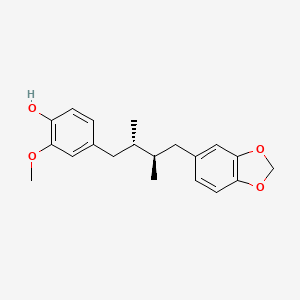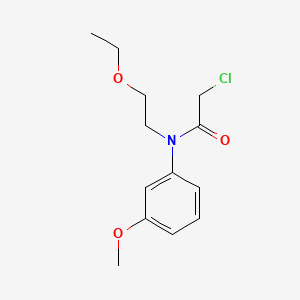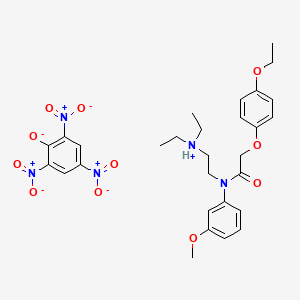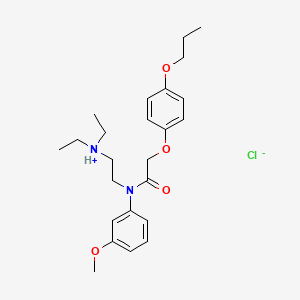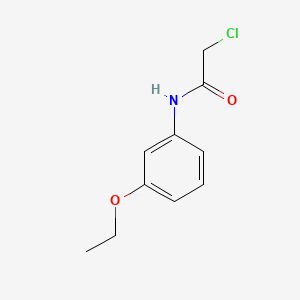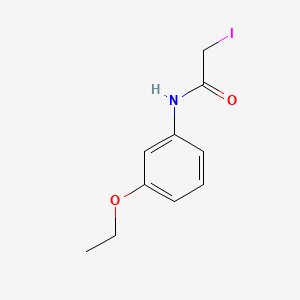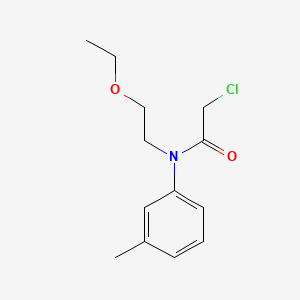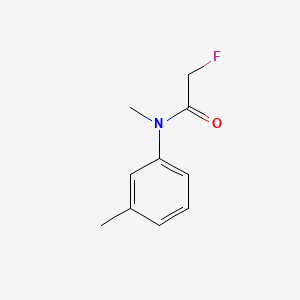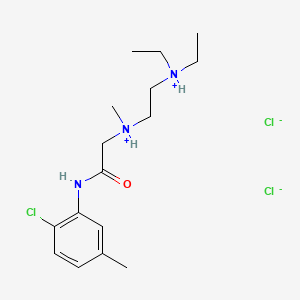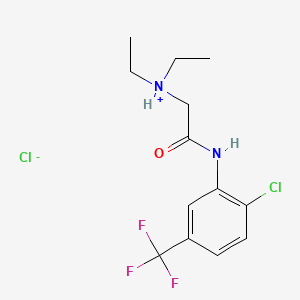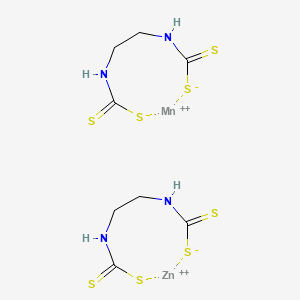
Mancozeb
Übersicht
Beschreibung
Mancozeb is a dithiocarbamate non-systemic agricultural fungicide with multi-site, protective action on contact . It is a combination of two other dithiocarbamates: maneb and zineb . The mixture controls many fungal diseases in a wide range of field crops, fruits, nuts, vegetables, and ornamentals .
Synthesis Analysis
This compound is a macromolecule containing metal ions that are sparingly soluble in water and not soluble in organic solvents . Therefore, it was completely dissolved in a chelating reagent, 0.25M-EDTA disodium salt, and then derivatized with a CHCl3: C6H14 (3:1) solution of 0.05M-CH3I for the accurate analysis .
Molecular Structure Analysis
The molecular formula of this compound is C8H12MnN4S8Zn . It has an average mass of 541.075 Da and a mono-isotopic mass of 538.749939 Da .
Chemical Reactions Analysis
This compound reacts with, and inactivates, the sulfhydryl groups of amino acids and enzymes within fungal cells, resulting in disruption of lipid metabolism, respiration, and production of adenosine triphosphate .
Physical And Chemical Properties Analysis
This compound is a coordination complex of zinc and maneb containing 20% manganese and 2.5% zinc . It is decomposed and is insoluble in water and most organic solvents . It appears as a yellow powder and is decomposed under acid conditions .
Wissenschaftliche Forschungsanwendungen
Landwirtschaftliches Fungizid
Mancozeb wird häufig als nicht-systemisches landwirtschaftliches Fungizid mit einer mehrseitigen Schutzwirkung eingesetzt. Es kontrolliert zahlreiche Pilzkrankheiten in einer Reihe von Feldfrüchten, Obst, Nüssen, Gemüse und Zierpflanzen, einschließlich Krautfäule an Kartoffeln und Tomaten .
Tabakanbau
Forschungsergebnisse deuten darauf hin, dass this compound beim Tabakanbau von Vorteil sein könnte, insbesondere bei der Verwendung im Wechsel mit anderen Fungiziden wie Azoxystrobin zur Bekämpfung von Rückständen in getrockneten Blättern .
Risikobewertung in Nahrungspflanzen
this compound wurde hinsichtlich seiner Verwendung als Fungizid auf Weizen, Reben, Kartoffeln und Tomaten bewertet. Es wurden regulatorische Risikobewertungen durchgeführt, um sichere und zuverlässige Endpunkte für seine Anwendung zu ermitteln .
Studien zur weiblichen Fortpflanzungsgesundheit
Studien haben gezeigt, dass this compound das Potenzial hat, die weibliche Fortpflanzung auf zellulärer, molekularer und toxikologischer Ebene zu stören. Dies unterstreicht die Bedeutung des Verständnisses der Auswirkungen seiner Verwendung auf die Umwelt und die Gesundheit .
Analyse der beruflichen Exposition
Es wurden Bewertungen der Absorptionsdynamik von this compound bei Gewächshausbauern durchgeführt, um die Wirksamkeit von Präventionsmaßnahmen und Schutzausrüstung nach Hautkontakt zu überprüfen .
Entwicklung von Nanoformulierungen
Es wurden Forschungsarbeiten zur Synthese und Charakterisierung von this compound-Nanoformulierungen durchgeführt. Diese Studien umfassen die Herstellung von Formulierungen mit verbesserten Eigenschaften für verschiedene Anwendungen .
Wirkmechanismus
Target of Action
Mancozeb, a widely used fungicide, primarily targets the sulfhydryl groups of amino acids and enzymes within fungal cells . It has been shown to interfere with thyroid functioning through impairment of thyroid hormone synthesis due to inhibition of sodium-iodine symporter (NIS) and thyroid peroxidase (TPO) activity, as well as thyroglobulin expression . It also affects gonadal function by inhibiting sex steroid synthesis due to inhibition of P450scc (CYP11A1), as well as 3β-HSD and 17β-HSD .
Mode of Action
This compound is a non-systemic fungicide with protective and contact action . When fungi come in contact with this compound, it acts on multiple sites in fungal cells, disrupting lipid metabolism, respiration, and production . It reacts with, and inactivates, the sulfhydryl groups of amino acids and enzymes within fungal cells, resulting in disruption of lipid metabolism, respiration, and production of adenosine triphosphate .
Biochemical Pathways
This compound affects several biochemical pathways. It disrupts lipid metabolism and respiration within fungal cells, leading to a decrease in the production of adenosine triphosphate . It also activates the Nrf2/ARE pathway, leading to bioaccumulation of Mn induced by this compound exposure in fish species . Furthermore, it has been shown to affect cortisol synthesis that may be mediated by modulation of CYP11B1 activity .
Pharmacokinetics
This compound is rapidly absorbed, metabolized, and excreted in mammals. It peaks in whole blood within 1-2 hours of administration, and over 90% of the compound is excreted within 24 hours . The major metabolites are ethylenethiourea (ETU) and ethyleneurea (EU), which further break down to produce CO2 under aerobic conditions .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been shown to cause a drastic reduction of cellular viability while maintaining cell membrane integrity . It also leads to an increase in reactive oxygen species (ROS) levels and the activity of major antioxidant enzymes, such as GPx, GR, and GST . Moreover, it has been associated with adverse reproduction/development effects .
Action Environment
This compound’s action, efficacy, and stability are influenced by environmental factors. It has a low potential to volatilize into the air due to its negligible vapor pressure . In water, this compound can be quickly hydrolyzed with a half-life of less than 2 days .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Mancozeb is a macromolecule containing metal ions that are sparingly soluble in water and not soluble in organic solvents . For accurate analysis, it is completely dissolved in a chelating reagent, 0.25M-EDTA disodium salt, and then derivatized with a CHCl3: C6H14 (3:1) solution of 0.05M-CH3I .
Cellular Effects
This compound exposure results in manganese accumulation and Nrf2-related antioxidant responses in the brain of common carp Cyprinus carpio . It induces oxidative stress-related toxicity in rodents and humans .
Molecular Mechanism
This compound reacts with, and inactivates, the sulfhydryl groups of amino acids and enzymes within fungal cells, resulting in disruption of lipid metabolism, respiration, and production of adenosine triphosphate .
Dosage Effects in Animal Models
In animal models, specifically in common carp Cyprinus carpio, this compound exposure results in manganese accumulation and Nrf2-related antioxidant responses .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Mancozeb involves the reaction of ethylenebisdithiocarbamate (EBDC) with zinc salt in the presence of a reducing agent.", "Starting Materials": [ "EBDC", "Zinc salt", "Reducing agent" ], "Reaction": [ "EBDC is dissolved in a solvent such as water or methanol.", "Zinc salt is added to the EBDC solution.", "A reducing agent such as sodium borohydride or hydrazine hydrate is added to the reaction mixture to reduce the zinc ion to zinc metal.", "The reaction mixture is stirred at a specific temperature and pressure for a certain period of time.", "The resulting product is filtered and washed with a suitable solvent to remove any impurities.", "The final product is dried and purified to obtain Mancozeb." ] } | |
CAS-Nummer |
8018-01-7 |
Molekularformel |
C4H6N2S4-2 |
Molekulargewicht |
210.4 g/mol |
IUPAC-Name |
N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C4H8N2S4/c7-3(8)5-1-2-6-4(9)10/h1-2H2,(H2,5,7,8)(H2,6,9,10)/p-2 |
InChI-Schlüssel |
AWYFNIZYMPNGAI-UHFFFAOYSA-L |
Isomerische SMILES |
C(CN=C(S)[S-])N=C(S)[S-].C(CN=C(S)[S-])N=C(S)[S-].[Mn+2].[Zn+2] |
Verunreinigungen |
Many commercial samples of ... Zineb ... have been shown to contain ethylenethiourea. After storage of Zineb in darkness, ethylenethiourea, ethylenethiuram mono- and disulfide, trace of sulfur, and one unidentified compound were observed. |
SMILES |
C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |
Kanonische SMILES |
C(CNC(=S)[S-])NC(=S)[S-] |
Aussehen |
Solid powder |
Siedepunkt |
decomposes |
Color/Form |
Powder or crystals from chloroform + alcohol Light-tan solid WHITE POWDER OR CRYSTALS Pale yellow powder Greyish-yellow free-flowing powder Yellowish powde |
Dichte |
Approx 1.74 at 20 °C 1.99 g/mL at 20 °C Relative density (water = 1): 1.92 |
Flammpunkt |
138 °C (280 °F) 137.8 °C (tag open cup) 90 °C 138 °C o.c. 194 °F |
melting_point |
157 °C (decomposes) 172 °C (decomposes) 314.6 °F |
Andere CAS-Nummern |
8018-01-7 |
Physikalische Beschreibung |
Zineb appears as an off-white powder. Used as a fungicide. Light colored solid; [ICSC] Available as gray-yellow powder with a musty odor containing 80% product and 20% other surfactants and diluents; [AIHA] YELLOW POWDER. GREYISH-YELLOW POWDER. An off-white, or pale yellow powder. |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
10039-34-6 (di-potassium salt) 142-59-6 (di-hydrochloride salt) 3566-10-7 (unspecified hydrochloride salt) |
Haltbarkeit |
Stable under recommended storage conditions. Stable under normal, dry storage conditions. Slowly decomposed by heat and moisture. |
Löslichkeit |
less than 1 mg/mL at 77 °F (NTP, 1992) Soluble in carbon disulfide, pyridine Soluble in chloroform Soluble in benzene Practically insoluble in common organic solvents. Dissolves in some chelating agents, for example salts of ethylediaminetetra-acetic acid, from which it cannot be recovered. In water, about 10 mg/L at 25 °C In water, 6.2 ppm, pH 7.5, 25 °C Insoluble in water Insoluble in most organic solvents; dissolves in solutions of powerful chelating agents but cannot be recovered from them Solubility in water: none |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Acarie M; Agrox 16D; Blecar MN; Carmazine; Caswell No. 913A; CCRIS 2495; |
Dampfdruck |
0.00000008 [mmHg] VP: 1.0X10-7 mm Hg at 25 °C <7.50X10-8 mm Hg at 20 °C 9.8X10-8 mm Hg at 25 °C Vapor pressure at 20 °C: negligible <7.4x10-8 mmHg |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




